Cefmetazole sodium
Overview
Description
Cefmetazole sodium is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It is commonly used to treat a variety of bacterial infections and has shown high efficacy with minimal severe side effects . This compound is particularly effective against indole-positive Proteus, Serratia, anaerobic gram-negative bacilli, and some strains of Escherichia coli, Klebsiella, and Proteus mirabilis .
Mechanism of Action
Target of Action
Cefmetazole sodium, a cephamycin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefmetazole .
Mode of Action
Cefmetazole exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the third and last stage of bacterial cell wall synthesis . This disruption leads to the weakening of the bacterial cell wall, eventually causing bacterial cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by Cefmetazole is the synthesis of the bacterial cell wall. The drug’s interaction with PBPs inhibits the cross-linking of the peptidoglycan layer, which is a critical component of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . This suggests that the drug has good bioavailability.
Result of Action
The primary result of Cefmetazole’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the cells to become structurally weak, leading to cell lysis and death . This makes Cefmetazole effective against a broad spectrum of gram-positive, gram-negative, and anaerobic bacteria .
Action Environment
The efficacy and stability of Cefmetazole can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the drug’s effectiveness. Cefmetazole has been found to be active against these organisms, which are resistant to first-generation cephalosporins or penicillins
Biochemical Analysis
Biochemical Properties
Cefmetazole sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. This compound interacts with several PBPs, including penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. In mammalian cells, this compound can cause hypoprothrombinemia by inhibiting the enzyme vitamin K epoxide reductase, which is involved in the synthesis of clotting factors . Additionally, it can inhibit aldehyde dehydrogenase, leading to a disulfiram-like reaction with ethanol .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains and leading to cell wall weakening and lysis . This bactericidal activity is crucial for its effectiveness against a wide range of bacterial pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade over time, reducing its efficacy . Long-term studies have shown that this compound remains effective in vitro and in vivo, but its activity can diminish with prolonged exposure to environmental factors such as light and temperature . Additionally, long-term use can lead to the development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased efficacy against bacterial infections, but they can also cause toxic or adverse effects . For example, in dogs, a dosage of 40 mg/kg body weight was found to be effective against extended-spectrum β-lactamase-producing Enterobacteriaceae, but higher doses could lead to adverse effects such as gastrointestinal disturbances and changes in liver enzyme levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis and oxidation . The metabolites are then excreted through the kidneys. The interaction of this compound with enzymes such as cytochrome P450 can affect its metabolism and clearance from the body . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in cell wall synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly following intramuscular injection, with bioavailability approaching 100% . Once in the bloodstream, this compound is distributed to various tissues, including the liver, kidneys, and lungs . It can also cross the blood-brain barrier to some extent, making it effective against central nervous system infections . The distribution of this compound is influenced by its binding to plasma proteins and its interaction with transporters such as P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets PBPs located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This localization is crucial for its effectiveness in inhibiting cell wall synthesis and causing bacterial cell lysis. Additionally, this compound can be localized in the cytoplasm of mammalian cells, where it can inhibit enzymes such as vitamin K epoxide reductase and aldehyde dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefmetazole sodium involves several key steps:
Silanization and Halogenation: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization and halogenation.
Methoxylation and Secondary Silanization: This intermediate is then subjected to methoxylation and secondary silanization.
Chain Extension and Acid Formation: The final steps involve chain extension and the formation of the acid and salt to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned steps, followed by purification processes to ensure the compound meets pharmaceutical standards . The compound is preserved in tight containers and labeled appropriately for use in preparing injectable dosage forms .
Chemical Reactions Analysis
Types of Reactions
Cefmetazole sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the tetrazole and methoxy groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol, ethanol, and isopropanol . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
Cefmetazole sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Cefmetazole sodium is often compared to other cephamycin antibiotics, such as cefoxitin and cefotetan . While all three compounds share a similar mechanism of action, this compound is unique in its higher activity against certain gram-negative bacilli and its effectiveness against beta-lactamase-producing organisms . Other similar compounds include first-generation cephalosporins like cefazolin and second-generation cephalosporins like cefuroxime .
Properties
CAS No. |
56796-39-5 |
---|---|
Molecular Formula |
C15H17N7NaO5S3 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |
InChI Key |
QTNLVCQCRNPXAJ-PBCQUBLHSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |
56796-39-5 | |
Pictograms |
Irritant; Health Hazard |
Related CAS |
56796-20-4 (Parent) |
Synonyms |
Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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